3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione involves multiple steps, including bromination, methanol substitution, and oxidation processes. For instance, the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones showcases a complex route involving bromo derivatives and reactions with hydrogen sulfide and potassium triiodide (Yoshimura et al., 1975).
Molecular Structure Analysis
The crystal and molecular structure analysis of similar compounds, like the one involving 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveals intricate details such as chair conformations and distorted tetrahedral geometries around sulfur atoms. These structures are determined using X-ray diffraction and exhibit both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be explored through its participation in various chemical reactions, such as the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine, which is promoted by 4-(trifluoromethyl)benzoic acid via an azomethine ylide intermediate (Du et al., 2017). This highlights the compound's utility in synthesizing spirooxindoles bearing 3-substituted oxindole moieties.
Physical Properties Analysis
The physical properties, such as crystalline structure and conformation, play a crucial role in understanding the compound's behavior and potential applications. The study on synthesis, characterization, and molecular structure of related compounds provides insights into the crystalline forms, which significantly impact the compound's physical properties (Naveen et al., 2015).
Scientific Research Applications
Chemistry
- Summary of the application : This compound is used in the synthesis of diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate .
- Methods of application or experimental procedures : The key reactions in the synthesis are: HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation .
- Results or outcomes : The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .
Medicine
- Summary of the application : Organic compounds possessing isoindolin-1-one moiety display a wide range of biological activities such as antiviral, antibacterial, HIV-1 inhibiting, sedative, and hypnotic . Some isoindolin-1-ones help in the treatment of cancer, CNS diseases, diabetes, obesity, and hyperlipidemia .
- Results or outcomes : Due to the vast range of medicinal activities of isoindolin-1-ones, a variety of approaches have been developed for the synthesis of these significant motifs .
Organic Transformations
- Summary of the application : Isoindolin-1-ones have been employed as pivotal substrates in a variety of organic transformations .
- Methods of application or experimental procedures : These transformations include Diels–Alder reaction, asymmetric synthesis, etc .
- Results or outcomes : These transformations have led to the synthesis of a variety of significant motifs .
Metal-Ligand Complex Catalyzed Processes
Synthesis of Diastereomerically Pure Compounds
- Summary of the application : This compound is used in the synthesis of diastereomerically pure compounds .
- Methods of application or experimental procedures : The key reactions in the synthesis are: HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation .
- Results or outcomes : The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .
Metal-Ligand Complex Catalyzed Processes
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is also classified as non-combustible and as a toxic hazardous material or hazardous material causing chronic effects .
properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKGSGGXGQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034323 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Em-12 is a white crystalline powder. (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione | |
CAS RN |
26581-81-7 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Melting Point |
460 to 464 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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